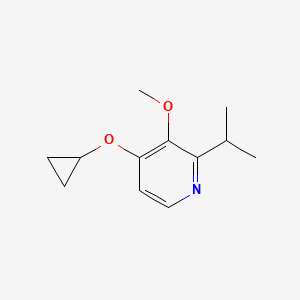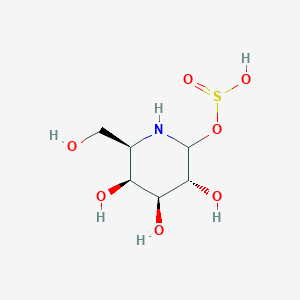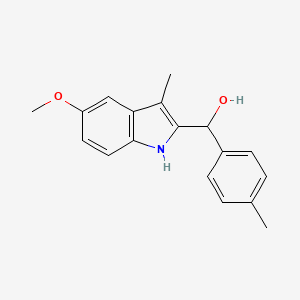
(5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol is a complex organic compound that features both indole and phenyl groups The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added via Friedel-Crafts alkylation.
Coupling with the Phenyl Group: The final step involves coupling the indole derivative with a 4-methylphenyl group. This can be achieved through a Grignard reaction, where the indole derivative reacts with a phenylmagnesium bromide reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole ring, potentially converting it to a more saturated structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated indole derivatives.
Substitution: Introduction of various functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. Its structural similarity to natural indole compounds makes it useful in studying enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Indole derivatives are known for their activity in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-methoxy-1H-indol-2-yl)(4-methylphenyl)methanol: Similar structure but lacks the 3-methyl group.
(5-methoxy-3-methyl-1H-indol-2-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorine substituent on the phenyl ring.
(5-methoxy-3-methyl-1H-indol-2-yl)(4-ethylphenyl)methanol: Similar structure but with an ethyl group on the phenyl ring.
Uniqueness
The uniqueness of (5-methoxy-3-methyl-1H-indol-2-yl)(4-methylphenyl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the indole ring, along with the 4-methylphenyl group, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5-methoxy-3-methyl-1H-indol-2-yl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C18H19NO2/c1-11-4-6-13(7-5-11)18(20)17-12(2)15-10-14(21-3)8-9-16(15)19-17/h4-10,18-20H,1-3H3 |
InChI Key |
TXMGOMUIROZCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(N2)C=CC(=C3)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


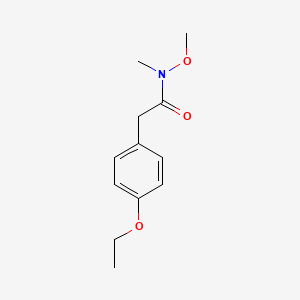
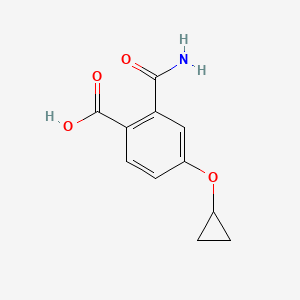
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14813507.png)
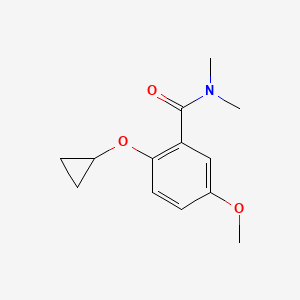
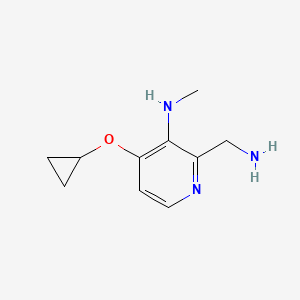
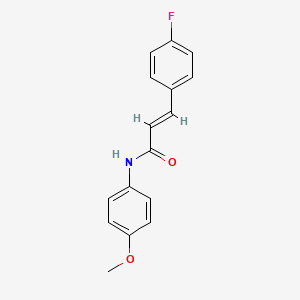
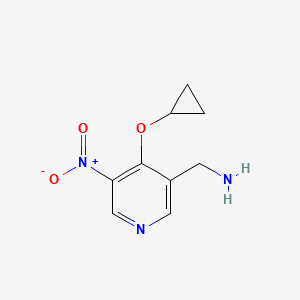
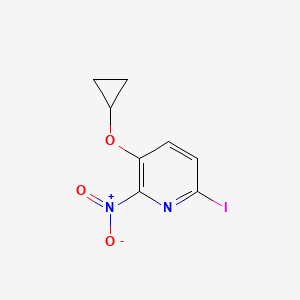
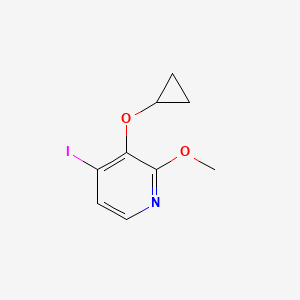
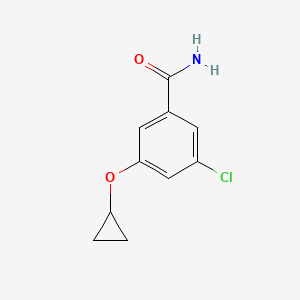
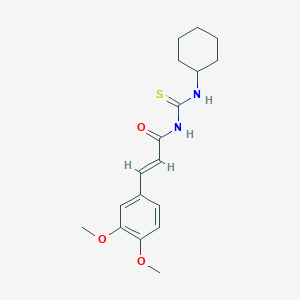
![3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol](/img/structure/B14813567.png)
